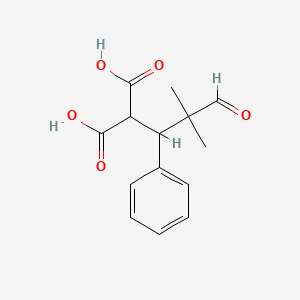
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is an organic compound with a complex structure that includes a phenyl group, a ketone, and a propanedioic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid typically involves multiple steps. One common method starts with the reaction of a phenyl-substituted ketone with a malonic acid derivative. The reaction conditions often require the use of a strong base, such as sodium ethoxide, to deprotonate the malonic acid derivative, followed by the addition of the ketone. The mixture is then heated to promote the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can enhance the reaction efficiency and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways. The phenyl group and ketone moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl propanedioic acid: A simpler analog with similar reactivity but lacking the phenyl group.
Propanedioic acid, dimethyl ester: Another related compound used in similar applications.
Uniqueness
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is unique due to its combination of a phenyl group and a ketone moiety, which confer distinct reactivity and binding properties. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required.
Properties
Molecular Formula |
C14H16O5 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3-oxo-1-phenylpropyl)propanedioic acid |
InChI |
InChI=1S/C14H16O5/c1-14(2,8-15)11(9-6-4-3-5-7-9)10(12(16)17)13(18)19/h3-8,10-11H,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
OQMWVIRVFYXWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















